molecular formula C11H10O B3148880 2-Ethynyl-(2-propenyloxy)benzene CAS No. 66021-96-3

2-Ethynyl-(2-propenyloxy)benzene

Cat. No.: B3148880
CAS No.: 66021-96-3
M. Wt: 158.2 g/mol
InChI Key: OZIWFEBREFNATA-UHFFFAOYSA-N
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Description

2-Ethynyl-(2-propenyloxy)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzene ring and a propenyloxy group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzene as the starting material.

  • Ethynylation: The benzene ring undergoes ethynylation to introduce the ethynyl group.

  • Propenylation: The ethynylated benzene is then subjected to propenylation to attach the propenyloxy group.

Industrial Production Methods:

  • Catalytic Processes: Industrial production often involves catalytic processes to ensure high yield and purity.

  • Purification: The final product is purified through distillation or recrystallization to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various reagents such as halogens (Cl2, Br2) and strong acids (H2SO4) are employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and alkanes.

  • Substitution Products: Halogenated compounds and sulfonated derivatives.

Scientific Research Applications

2-Ethynyl-(2-propenyloxy)benzene is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in organic synthesis and material science.

  • Biology: The compound is used in the study of biological systems and enzyme interactions.

  • Industry: Employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors in biological systems.

  • Pathways Involved: The compound may influence metabolic pathways and signal transduction processes.

Comparison with Similar Compounds

  • 2-Ethynylbenzene: Similar structure but lacks the propenyloxy group.

  • 2-Propenyloxybenzene: Similar structure but lacks the ethynyl group.

  • Benzene derivatives: Various benzene derivatives with different substituents.

Uniqueness:

  • 2-Ethynyl-(2-propenyloxy)benzene: is unique due to the combination of the ethynyl and propenyloxy groups, which confer distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in various fields.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

1-ethynyl-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h2-3,5-8H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIWFEBREFNATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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